

N-Octadecanoyl-L-homoserine lactone CAS number and chemical data

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Compound of Interest

Compound Name:	<i>N-Octadecanoyl-L-homoserine lactone</i>
Cat. No.:	B022371

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N-Octadecanoyl-L-homoserine lactone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Octadecanoyl-L-homoserine lactone (C18-HSL) is a long-chain acyl-homoserine lactone (AHL) that functions as a quorum-sensing (QS) signal molecule in various Gram-negative bacteria.^{[1][2][3]} Quorum sensing is a cell-to-cell communication mechanism that allows bacteria to coordinate gene expression in a population density-dependent manner, regulating processes such as biofilm formation, virulence factor production, and symbiotic relationships.^{[1][2][4]} This technical guide provides a comprehensive overview of the chemical properties, synthesis, purification, and biological role of **N-Octadecanoyl-L-homoserine lactone**, with a focus on its function in *Sinorhizobium meliloti*.

Chemical Data

N-Octadecanoyl-L-homoserine lactone is a crystalline solid at room temperature.^[1] While specific melting and boiling points are not readily available in the reviewed literature, other key chemical data are summarized in the table below.

Property	Value	Reference
CAS Number	479050-96-9	[1] [3] [5]
Molecular Formula	C ₂₂ H ₄₁ NO ₃	[1] [3] [5]
Molecular Weight	367.6 g/mol	[1] [2] [3]
Appearance	White to off-white powder/crystalline solid	[1] [2]
Solubility	Soluble in ethanol, methanol, DMF, DMSO, and Chloroform (0.5 mg/ml). Insoluble in water.	[1] [2]
Purity	Commercially available with ≥95% or ≥97% purity (HPLC)	[1] [2]
Storage	Stable for at least 2 years when stored at -20°C	[2]

Synthesis and Purification

Synthesis

A general and robust method for the synthesis of N-acyl-L-homoserine lactones, including long-chain variants like **N-Octadecanoyl-L-homoserine lactone**, involves the acylation of L-homoserine lactone hydrobromide.^{[6][7]} A common approach utilizes Schotten-Baumann conditions.^{[6][7]}

Experimental Protocol: General Synthesis of **N-Octadecanoyl-L-homoserine lactone**

- Reaction Setup: L-homoserine lactone hydrobromide and a base (e.g., sodium carbonate or pyridine) are dissolved in a suitable solvent system, such as a biphasic mixture of water and dichloromethane.^[7]
- Acylation: Octadecanoyl chloride, the corresponding acid chloride, is added to the reaction mixture, typically at a controlled temperature (e.g., 0 °C to room temperature).^[6]

- Reaction Monitoring: The reaction is stirred vigorously for a set period, often overnight, to ensure complete acylation.
- Work-up: The organic layer is separated, washed with an acidic solution (e.g., dilute HCl) and brine, and then dried over an anhydrous salt (e.g., MgSO₄).
- Purification: The crude product is purified by column chromatography on silica gel to yield the pure **N-Octadecanoyl-L-homoserine lactone**.

Purification from Bacterial Culture

N-Octadecanoyl-L-homoserine lactone can be extracted and purified from the culture supernatant of producing bacteria, such as *Sinorhizobium meliloti*.

Experimental Protocol: Extraction and Purification of **N-Octadecanoyl-L-homoserine lactone** from *S. meliloti*

- Culture Growth: *S. meliloti* is cultured in an appropriate medium (e.g., supplemented minimal medium) to the desired growth phase (e.g., late log phase).[\[8\]](#)
- Extraction: The culture supernatant is extracted multiple times with an equal volume of an organic solvent, typically acidified ethyl acetate (containing 0.5% acetic acid).[\[9\]](#)
- Solvent Evaporation: The organic extracts are combined and the solvent is removed under reduced pressure using a rotary evaporator.[\[9\]](#)
- Resuspension: The dried residue containing the AHLs is resuspended in a small volume of a suitable solvent, such as 20% acetonitrile or dichloromethane, for further analysis and purification.[\[8\]\[9\]](#)
- Chromatographic Purification: The extract can be further purified using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to isolate **N-Octadecanoyl-L-homoserine lactone** from other AHLs and metabolites.[\[8\]\[9\]](#)

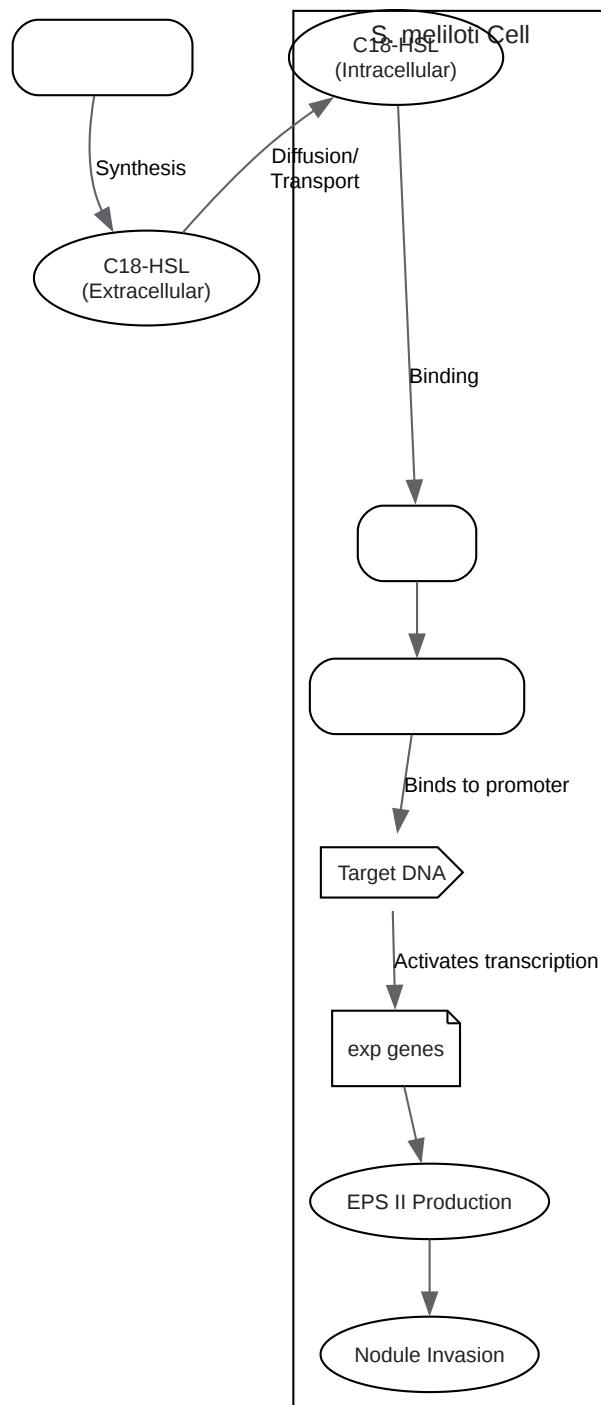
Biological Role and Signaling Pathway

N-Octadecanoyl-L-homoserine lactone is a key signaling molecule in the quorum-sensing system of the nitrogen-fixing bacterium *Sinorhizobium meliloti*, the symbiont of alfalfa

(*Medicago sativa*).[\[10\]](#)[\[11\]](#)[\[12\]](#) In *S. meliloti*, this AHL is produced by the LuxI-type synthase, SinI, and is recognized by the LuxR-type transcriptional regulator, SinR.[\[10\]](#)[\[11\]](#)[\[13\]](#) The SinRI system is responsible for the synthesis of a variety of long-chain AHLs, with carbon chain lengths ranging from 12 to 18.[\[10\]](#)[\[11\]](#)[\[14\]](#)

The SinRI quorum-sensing system in *S. meliloti* plays a crucial role in the regulation of exopolysaccharide (EPS II) production, which is essential for the successful invasion of host plant root nodules.[\[10\]](#) Disruption of the *sinI* gene, leading to the absence of long-chain AHLs including **N-Octadecanoyl-L-homoserine lactone**, results in a significant reduction in nodule formation and a delay in the onset of nitrogen fixation.[\[10\]](#)[\[11\]](#)

SinRI Quorum Sensing in *Sinorhizobium meliloti*



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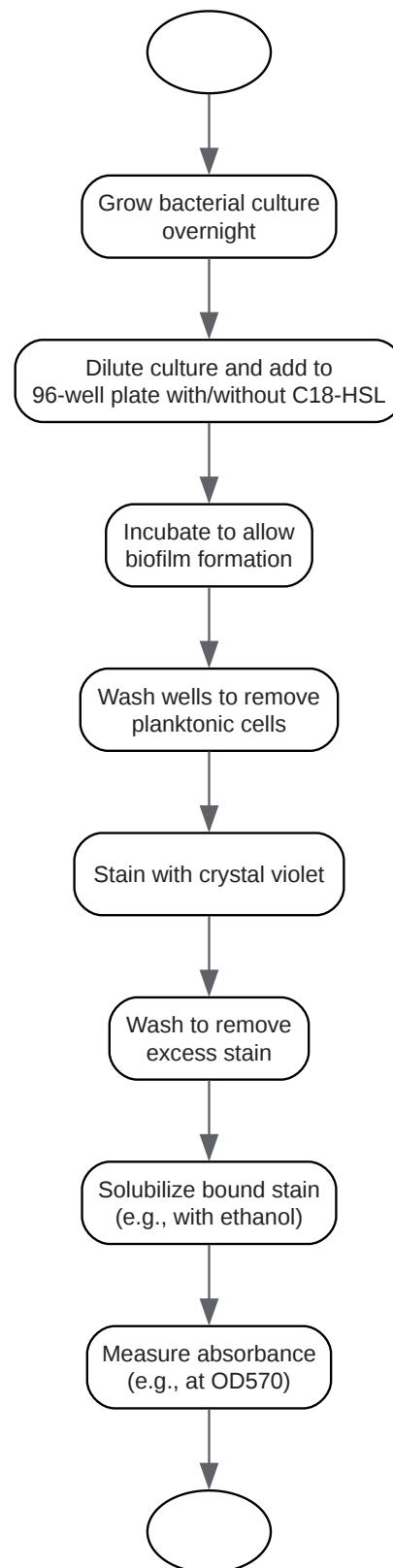
SinRI Quorum Sensing Pathway in *S. meliloti*

Key Experimental Protocols

Biofilm Formation Assay

While the direct impact of **N-Octadecanoyl-L-homoserine lactone** on biofilm formation in *S. meliloti* is an area of ongoing research, general protocols for assessing AHL-mediated biofilm formation can be adapted.

Experimental Workflow: Biofilm Quantification



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Workflow for a crystal violet biofilm assay.

Gene Expression Analysis

To understand the regulatory role of **N-Octadecanoyl-L-homoserine lactone**, the expression of target genes can be analyzed using techniques like quantitative real-time PCR (qRT-PCR) or proteomics.

Experimental Protocol: Gene Expression Analysis by qRT-PCR

- Bacterial Culture and Treatment: Grow *S. meliloti* (wild-type or a *sinl* mutant) to a specific optical density. Treat the cultures with a known concentration of **N-Octadecanoyl-L-homoserine lactone** or a vehicle control.
- RNA Extraction: Harvest the bacterial cells and extract total RNA using a suitable commercial kit or a standard protocol (e.g., Trizol-based extraction).
- DNase Treatment: Treat the extracted RNA with DNase to remove any contaminating genomic DNA.
- cDNA Synthesis: Synthesize complementary DNA (cDNA) from the RNA template using a reverse transcriptase enzyme.
- qRT-PCR: Perform quantitative real-time PCR using primers specific for the target genes (e.g., *exp* genes) and a reference gene (e.g., 16S rRNA) for normalization.
- Data Analysis: Analyze the amplification data to determine the relative fold change in gene expression in response to **N-Octadecanoyl-L-homoserine lactone** treatment.

Conclusion

N-Octadecanoyl-L-homoserine lactone is a significant long-chain AHL involved in the intricate regulatory networks of bacteria, particularly in the symbiotic relationship between *Sinorhizobium meliloti* and its host plants. Understanding its chemical properties, synthesis, and biological function is crucial for researchers in microbiology, chemical biology, and drug development who are interested in manipulating bacterial communication for agricultural or therapeutic purposes. The protocols and data presented in this guide provide a solid foundation for further investigation into the roles of this important signaling molecule.

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